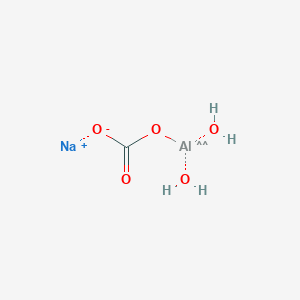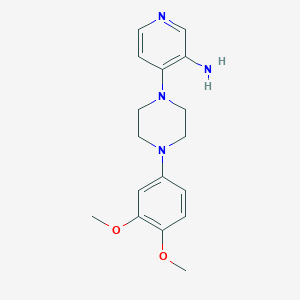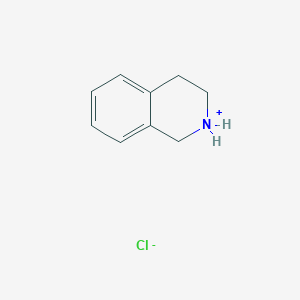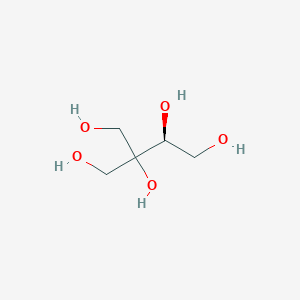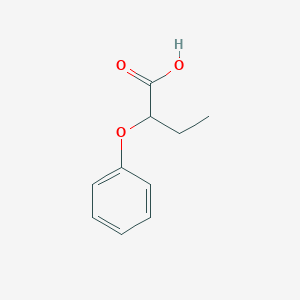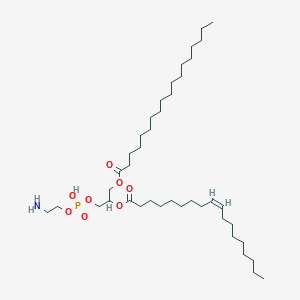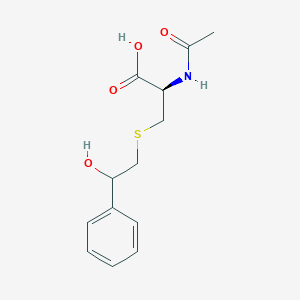
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- is a naturally occurring amino acid derivative that has been the subject of extensive scientific research in recent years. This compound is of particular interest to researchers due to its potential applications in a wide range of fields, including medicine, biotechnology, and food science. In
Mecanismo De Acción
The mechanism of action of L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- is not fully understood. However, it is believed that its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress. Its anti-inflammatory properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help protect cells from oxidative damage. Additionally, it has been found to decrease the production of pro-inflammatory cytokines, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- in lab experiments is that it is a naturally occurring compound, which makes it less likely to have adverse effects on cells and tissues. Additionally, it is relatively easy to synthesize, which makes it readily available for use in experiments. However, one limitation of using L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- is that its mechanism of action is not fully understood, which makes it difficult to predict how it will affect cells and tissues in different experimental conditions.
Direcciones Futuras
There are several future directions for research on L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)-. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the food industry as a natural flavor enhancer and preservative. Additionally, further research is needed to fully understand the mechanism of action of L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- and its potential applications in various fields.
Métodos De Síntesis
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of acetyl chloride with L-cysteine in the presence of a base such as sodium hydroxide. The enzymatic synthesis involves the use of enzymes such as acyltransferases and acylases to catalyze the reaction between acetyl-CoA and L-cysteine.
Aplicaciones Científicas De Investigación
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- has a wide range of potential applications in scientific research. It has been shown to have antioxidant properties, which makes it a potential candidate for use in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis and asthma. L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- has also been studied for its potential use in the food industry as a natural flavor enhancer and preservative.
Propiedades
Número CAS |
14510-10-2 |
|---|---|
Nombre del producto |
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- |
Fórmula molecular |
C13H17NO4S |
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2-hydroxy-2-phenylethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-9(15)14-11(13(17)18)7-19-8-12(16)10-5-3-2-4-6-10/h2-6,11-12,16H,7-8H2,1H3,(H,14,15)(H,17,18)/t11-,12?/m0/s1 |
Clave InChI |
BHIBBNPGNZPUFZ-PXYINDEMSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSCC(C1=CC=CC=C1)O)C(=O)O |
SMILES |
CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O |
SMILES canónico |
CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O |
Sinónimos |
N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine, (R)-isomer N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine, (S)-isomer S-PhOHEt-NAcCys |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



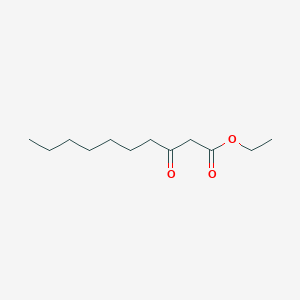
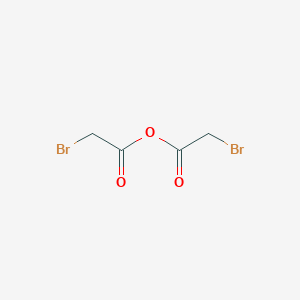
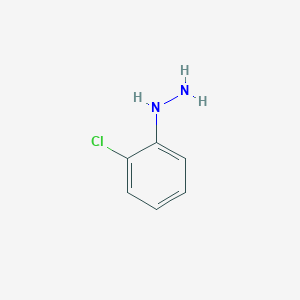
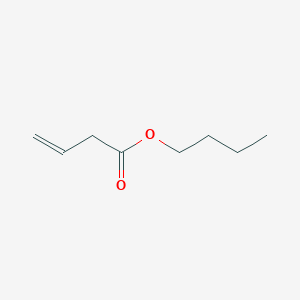
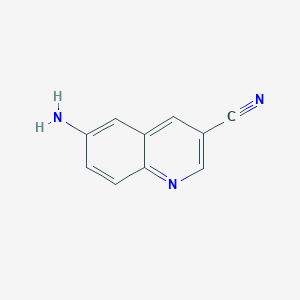
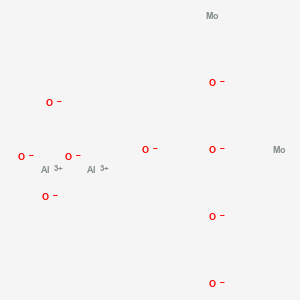
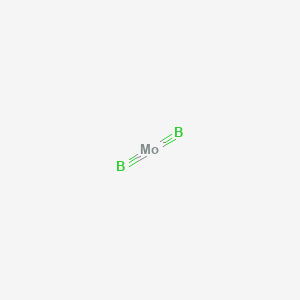
![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)
